生长抑素 28-(1-12)

描述

Somatostatin 28-(1-12) (SS28(1-12)) is a fragment of somatostatin that is monitored in brain tissue to track the processing of somatostatin . It may be used as an immunogen to generate SS28(1-12) antibodies .

Synthesis Analysis

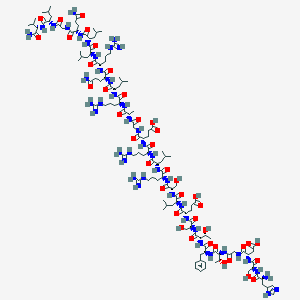

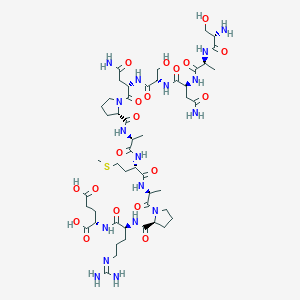

The total synthesis of somatostatin-28 has been achieved through gel filtration on Biogel P-6 and ion-exchange chromatography on Biogel CM-2, producing somatostatin-28 at a high degree of purity . Comparative analysis of the synthetic and natural product by means of chromatographic, immunological, and biological assays confirmed the structure proposed for this putative precursor of somatostatin-14 .Physical and Chemical Properties Analysis

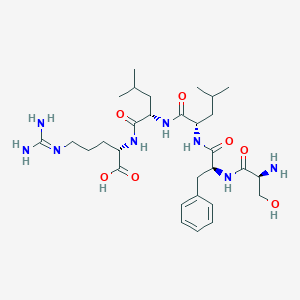

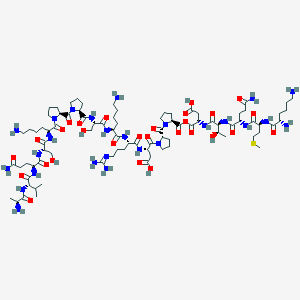

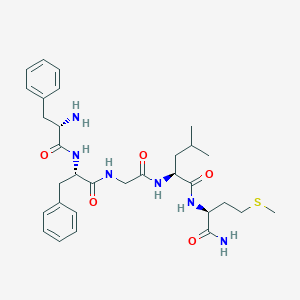

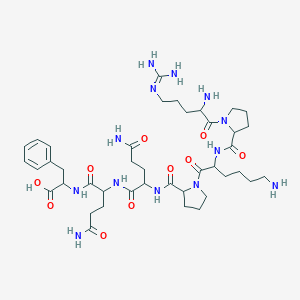

Somatostatin 28-(1-12) has an empirical formula of C49H81N17O19S1 and a molecular weight of 1244.33 . It is typically stored at -20°C and protected from light . The peptide content is ≥85% .科学研究应用

神经科学研究

“生长抑素 28-(1-12)” 已在脑组织中被监测,以追踪生长抑素的加工过程。 它可以用作免疫原,以产生针对该生长抑素片段的特异性抗体 .

内分泌学研究

该肽已从胰腺和下丘脑组织中分离出来,表明它与这些器官相关的内分泌功能有关 .

免疫细胞化学

它已被用于免疫细胞化学技术中,以研究某些灵长类动物脑干中含有“生长抑素 28-(1-12)”的纤维和细胞体的分布 .

选择性释放研究

研究人员对生长抑素-14 和生长抑素-28(1-12) 响应不同刺激的选择性释放进行了研究,从而深入了解了它们的差异作用 .

未来方向

The role of somatostatin in the brain and its application in treating neurological disorders has been a topic of recent research . Reduced expression of somatostatin is a hallmark of various neurological disorders, including Alzheimer’s disease and depression . Future research may focus on the potential treatments and possibility of novel drug developments for neurological disorders based on the current knowledge on the function of somatostatin and somatostatin analogs in the brain .

作用机制

- Additionally, somatostatin is generated in the hypothalamus, where it inhibits the release of growth hormone and thyroid-stimulating hormones from the anterior pituitary .

- This binding inhibits adenylyl cyclase, antagonizing the stimulatory effect of histamine, and thus reduces gastric acid secretion by parietal cells .

- Collectively, these activities seem to have the overall effect of decreasing the rate of nutrient absorption .

- Octreotide, a long-acting analogue of somatostatin, is clinically used to relieve symptoms of uncommon gastroenteropancreatic endocrine tumors and treat acromegaly .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

生化分析

Biochemical Properties

Somatostatin 28-(1-12) is monitored in brain tissue to track the processing of somatostatin . It interacts with various enzymes, proteins, and other biomolecules.

Cellular Effects

Somatostatin 28-(1-12) has been found to have effects on various types of cells and cellular processes. It is secreted from the hypothalamus and amygdala by a calcium-dependent mechanism . No specific biological role is presently known for this dodecapeptide .

Molecular Mechanism

It is known that it is involved in the regulation of glucagon and insulin synthesis in the pancreas

Metabolic Pathways

Somatostatin 28-(1-12) is involved in the regulation of glucagon and insulin synthesis in the pancreas

Transport and Distribution

Somatostatin 28-(1-12) is widely distributed throughout the central nervous system and the digestive system of rodents and primates

属性

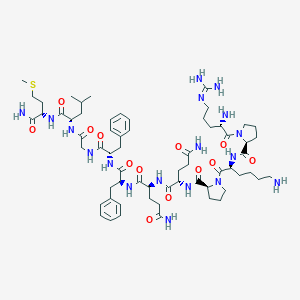

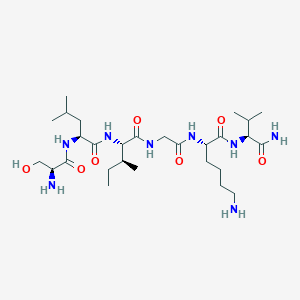

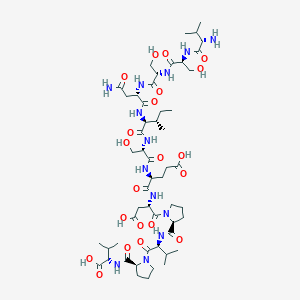

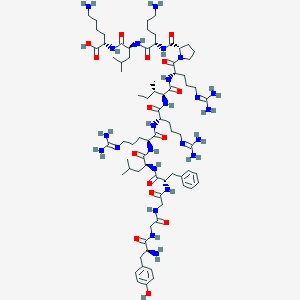

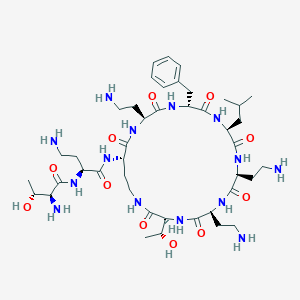

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H81N17O19S/c1-22(56-39(75)25(50)20-67)38(74)62-29(18-34(51)69)42(78)64-31(21-68)43(79)63-30(19-35(52)70)47(83)66-16-7-9-32(66)44(80)57-23(2)37(73)59-27(13-17-86-4)40(76)58-24(3)46(82)65-15-6-10-33(65)45(81)60-26(8-5-14-55-49(53)54)41(77)61-28(48(84)85)11-12-36(71)72/h22-33,67-68H,5-21,50H2,1-4H3,(H2,51,69)(H2,52,70)(H,56,75)(H,57,80)(H,58,76)(H,59,73)(H,60,81)(H,61,77)(H,62,74)(H,63,79)(H,64,78)(H,71,72)(H,84,85)(H4,53,54,55)/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMDZCSYTGHXGO-QXVRTUGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCSC)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H81N17O19S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40231038 | |

| Record name | Somatostatin 28-(1-12) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81286-16-0 | |

| Record name | Somatostatin 28-(1-12) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081286160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Somatostatin 28-(1-12) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

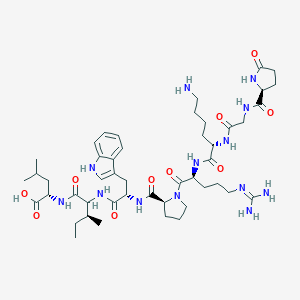

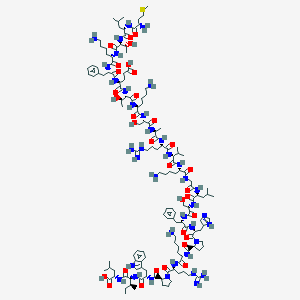

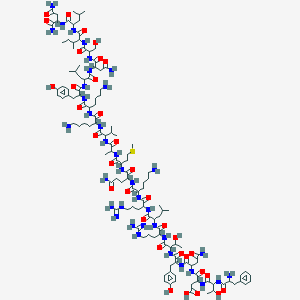

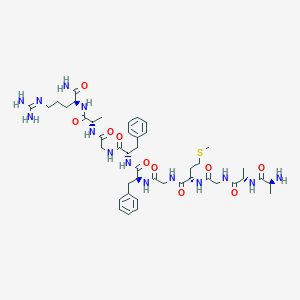

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。